Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate is an organic compound with a complex structure that includes a cyanoethyl group, a fluorophenyl group, and an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromoacetate with 4-fluoroaniline to form ethyl 2-(4-fluorophenylamino)acetate. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate involves its interaction with specific molecular targets. The cyanoethyl and fluorophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-fluorophenyl)aminoacetate: Lacks the cyanoethyl group, which may result in different biological activity.
Ethyl 2-(4-chlorophenyl)aminoacetate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Ethyl 2-(4-bromophenyl)aminoacetate: Contains a bromine atom, which can affect its reactivity and biological activity.
Uniqueness
Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate is unique due to the presence of both the cyanoethyl and fluorophenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s reactivity and potential therapeutic effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1221725-37-6 |
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Molecular Formula |
C13H15FN2O2 |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
ethyl 2-[N-(2-cyanoethyl)-4-fluoroanilino]acetate |
InChI |
InChI=1S/C13H15FN2O2/c1-2-18-13(17)10-16(9-3-8-15)12-6-4-11(14)5-7-12/h4-7H,2-3,9-10H2,1H3 |
InChI Key |
RPDKBTWXTFVCTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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